molecular formula C21H20N4O2S B308392 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B308392
M. Wt: 392.5 g/mol
InChI Key: LAVMXSBHJKYNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzoxazepines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the p53 pathway. It also inhibits the growth of cancer cells by blocking the cell cycle and inducing cell cycle arrest. Furthermore, it has been found to inhibit the activity of enzymes involved in inflammation, fungal and bacterial growth.
Biochemical and Physiological Effects:
1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. Additionally, it has been found to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action to better understand how it induces apoptosis and inhibits the growth of cancer cells. Another direction is to develop new formulations of the compound to improve its solubility and bioavailability. Furthermore, it may be valuable to investigate the potential of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy. Overall, the research on 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has significant potential to contribute to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a multi-step process that involves the condensation of 2-methylphenylamine with ethyl 2-bromoacetate to form an intermediate. The intermediate is then reacted with thioacetic acid to form the thioester, which is cyclized with triethylorthoformate and ammonium carbonate to form the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.

properties

Product Name

1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

1-[3-ethylsulfanyl-6-(2-methylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C21H20N4O2S/c1-4-28-21-22-19-18(23-24-21)16-11-7-8-12-17(16)25(14(3)26)20(27-19)15-10-6-5-9-13(15)2/h5-12,20H,4H2,1-3H3

InChI Key

LAVMXSBHJKYNFO-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4C)C(=O)C)N=N1

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4C)C(=O)C)N=N1

Origin of Product

United States

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